molecular formula C8H12O4 B14419931 Methyl propan-2-yl but-2-enedioate CAS No. 80652-48-8

Methyl propan-2-yl but-2-enedioate

Cat. No.: B14419931
CAS No.: 80652-48-8
M. Wt: 172.18 g/mol
InChI Key: WQIXPEFEGKBHTP-UHFFFAOYSA-N
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Description

Methyl propan-2-yl but-2-enedioate is an organic compound with the molecular formula C8H12O4. It is an ester derived from the reaction between methyl alcohol and but-2-enedioic acid. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl propan-2-yl but-2-enedioate can be synthesized through esterification. One common method involves the reaction of methyl alcohol with but-2-enedioic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where methyl alcohol and but-2-enedioic acid are continuously fed into the system, and the ester product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl propan-2-yl but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl propan-2-yl but-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various esters and other organic compounds.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of methyl propan-2-yl but-2-enedioate involves its interaction with various molecular targets. In ester hydrolysis, for example, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of alcohol and carboxylic acid products. The pathways involved in these reactions are typically catalyzed by enzymes or chemical catalysts.

Comparison with Similar Compounds

Similar Compounds

    Ethyl propan-2-yl but-2-enedioate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl butyl but-2-enedioate: Similar but with a butyl group instead of a propan-2-yl group.

    Methyl propan-2-yl butanoate: Similar but with a butanoate group instead of a but-2-enedioate group.

Uniqueness

Methyl propan-2-yl but-2-enedioate is unique due to its specific ester structure, which imparts distinct chemical reactivity and physical properties. Its combination of a methyl group and a propan-2-yl group attached to the but-2-enedioate backbone makes it particularly useful in certain synthetic and industrial applications.

Properties

CAS No.

80652-48-8

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

1-O-methyl 4-O-propan-2-yl but-2-enedioate

InChI

InChI=1S/C8H12O4/c1-6(2)12-8(10)5-4-7(9)11-3/h4-6H,1-3H3

InChI Key

WQIXPEFEGKBHTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C=CC(=O)OC

Origin of Product

United States

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